molecular formula C14H8FNO2 B595329 3-(3-Cyanophenyl)-5-fluorobenzoic acid CAS No. 1261901-94-3

3-(3-Cyanophenyl)-5-fluorobenzoic acid

Cat. No. B595329
M. Wt: 241.221
InChI Key: YXWQABILRUAOGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyanophenylboronic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a molecular formula of C7H6BNO2 .


Synthesis Analysis

The Suzuki–Miyaura (SM) cross-coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. It uses a relatively stable, readily prepared and generally environmentally benign organoboron reagent .


Molecular Structure Analysis

The molecular structure of 3-Cyanophenylboronic acid consists of a cyanophenyl group attached to a boronic acid group .


Chemical Reactions Analysis

The Suzuki–Miyaura (SM) coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .


Physical And Chemical Properties Analysis

3-Cyanophenylboronic acid has a molecular weight of 146.94 g/mol .

Scientific Research Applications

Suzuki–Miyaura Coupling

  • Application Summary: The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. It’s used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
  • Methods of Application: The process involves oxidative addition with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. However, transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
  • Results or Outcomes: An extensive optimisation regime of SM coupling conditions for the use of organotrifluoroborates has been undertaken. Conditions for the cross-coupling of a wide range of (hetero)aryl, alkenyl and alkynyl moieties have been developed, and give good yields in most cases .

Synthesis of Piperidine-Based MCH R1 Antagonists

  • Application Summary: 3-Cyanophenylboronic acid can be used as an intermediate in the synthesis of piperidine-based MCH R1 antagonists .
  • Methods of Application: The specific methods of application or experimental procedures would depend on the specific synthesis pathway being used. Typically, this would involve a series of organic reactions to incorporate the cyanophenyl group into the desired compound .
  • Results or Outcomes: The resulting piperidine-based MCH R1 antagonists can be used in further research and drug development .

Preparation of Phenylimidazole-Based Ir(III) Complexes

  • Application Summary: 3-Cyanophenylboronic acid can be used to prepare phenylimidazole-based Ir(III) complexes for phosphorescent blue OLED applications .
  • Methods of Application: The specific methods of application or experimental procedures would depend on the specific synthesis pathway being used. Typically, this would involve a series of organic reactions to incorporate the cyanophenyl group into the desired compound .
  • Results or Outcomes: The resulting phenylimidazole-based Ir(III) complexes can be used in the development of phosphorescent blue OLEDs .

Synthesis of 4-Aryl-1,8-naphthyridin-2(1H)-ones

  • Application Summary: 3-Cyanophenylboronic acid can be used as a substrate in the Suzuki coupling reactions to prepare 4-aryl-1,8-naphthyridin-2(1H)-ones .
  • Methods of Application: The specific methods of application or experimental procedures would depend on the specific synthesis pathway being used. Typically, this would involve a series of organic reactions to incorporate the cyanophenyl group into the desired compound .
  • Results or Outcomes: The resulting 4-aryl-1,8-naphthyridin-2(1H)-ones can be used in further research and drug development .

Synthesis of Biaryl-based Phenylalanine Amino Acid Analogs

  • Application Summary: 3-Cyanophenylboronic acid can be used as an intermediate in the synthesis of biaryl-based phenylalanine amino acid analogs, which are used as kainate receptors ligands .
  • Methods of Application: The specific methods of application or experimental procedures would depend on the specific synthesis pathway being used. Typically, this would involve a series of organic reactions to incorporate the cyanophenyl group into the desired compound .
  • Results or Outcomes: The resulting biaryl-based phenylalanine amino acid analogs can be used in further research and drug development .

Safety And Hazards

The safety data sheet for a similar compound, 3-Cyanophenyl isocyanate, indicates that it is harmful if swallowed, in contact with skin, or if inhaled. It may cause respiratory irritation and serious eye irritation .

Future Directions

Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules. Several methodologies for the introduction of various bio-relevant functional groups to pyridine have been reported .

properties

IUPAC Name

3-(3-cyanophenyl)-5-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8FNO2/c15-13-6-11(5-12(7-13)14(17)18)10-3-1-2-9(4-10)8-16/h1-7H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXWQABILRUAOGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=CC(=C2)F)C(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20688788
Record name 3'-Cyano-5-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20688788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Cyanophenyl)-5-fluorobenzoic acid

CAS RN

1261901-94-3
Record name 3'-Cyano-5-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20688788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.